2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one
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Overview
Description
2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one is a heterocyclic organic compound with a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2,5-dimethylhexane-2,5-diol. This reaction can be carried out using sulfuric acid or zeolites as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The compound can undergo substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,5,5’-Tetramethyl-1,1’-biphenyl
- 2,2,5,5-Tetramethyltetrahydrofuran
- 1-Chloro-2,2,5,5-tetramethyl-4-imidazolidinone
Uniqueness
2,2,5,5-Tetramethyl-1lambda~4~-thiolan-1-one is unique due to its sulfur-containing ring structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous.
Properties
CAS No. |
62790-41-4 |
---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
2,2,5,5-tetramethylthiolane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-7(2)5-6-8(3,4)10(7)9/h5-6H2,1-4H3 |
InChI Key |
YJTPLHLIPMMQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(S1=O)(C)C)C |
Origin of Product |
United States |
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